REACTION_CXSMILES
|
C([O:3][C:4](=O)[CH2:5][C:6]1[C:7]([CH2:15][CH3:16])=[N:8][N:9]([CH2:13][CH3:14])[C:10]=1[CH2:11][CH3:12])C.[H-].C([Al+]CC(C)C)C(C)C>O1CCCC1>[CH2:13]([N:9]1[C:10]([CH2:11][CH3:12])=[C:6]([CH2:5][CH:4]=[O:3])[C:7]([CH2:15][CH3:16])=[N:8]1)[CH3:14] |f:1.2|
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Name
|
|
Quantity
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0.92 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(CC=1C(=NN(C1CC)CC)CC)=O
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Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
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O1CCCC1
|
Name
|
|
Quantity
|
16.2 mL
|
Type
|
reactant
|
Smiles
|
[H-].C(C(C)C)[Al+]CC(C)C
|
Name
|
oil
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Quantity
|
0.65 g
|
Type
|
reactant
|
Smiles
|
|
Type
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CUSTOM
|
Details
|
Stir the resulting mixture for 5 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at −78° C
|
Type
|
CUSTOM
|
Details
|
Quench the reaction mixture with saturated aqueous potassium sodium tartrate solution (30 mL) and ethyl acetate (100 mL)
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Type
|
STIRRING
|
Details
|
stir at room temperature for 16 hr
|
Duration
|
16 h
|
Type
|
CUSTOM
|
Details
|
Separate the organic layer
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dry (sodium sulfate)
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
CONCENTRATION
|
Details
|
concentrate
|
Type
|
CUSTOM
|
Details
|
to give the title
|
Reaction Time |
5 h |
Name
|
|
Type
|
|
Smiles
|
C(C)N1N=C(C(=C1CC)CC=O)CC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |